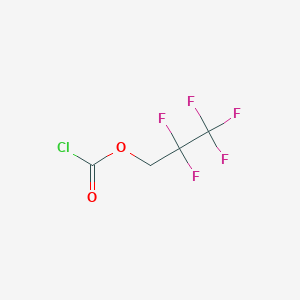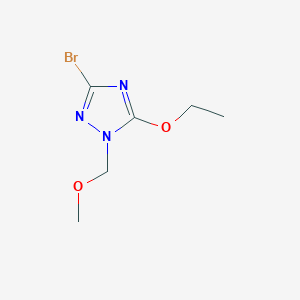
2-Chloro-6-(2,2-difluoroethoxy)pyrazine
Vue d'ensemble
Description
“2-Chloro-6-(2,2-difluoroethoxy)pyrazine” is a chemical compound with the molecular formula C6H5ClF2N2O . It is a derivative of pyrazine, which is a basic six-membered ring with two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(2,2-difluoroethoxy)pyrazine” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It has a chlorine atom attached to one of the carbon atoms and a 2,2-difluoroethoxy group attached to another carbon atom .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Pyrazine derivatives, including those with chloro and difluoroethoxy substituents, are explored for their utility in organic synthesis and the development of new chemical compounds. For instance, the synthesis of pyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine illustrates the versatility of pyrazine derivatives in generating compounds with potential biological activity (W. Mederski et al., 2003). Furthermore, the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives highlights the application of pyrazine scaffolds in optoelectronic materials due to their desirable optical and thermal properties (Puttavva Meti et al., 2017).
Antimicrobial Properties
Pyrazine derivatives have been studied for their antimicrobial properties. The investigation into low-molecular pyrazine-based DNA binders, for instance, reveals not only the broad biological activity of these compounds but also their potential clinical applications due to their non-toxicity toward human cells (Paulina Mech-Warda et al., 2022). Such findings underscore the potential of pyrazine derivatives in developing new antimicrobial agents.
Optoelectronic Applications
Pyrazine derivatives are also prominent in the field of organic optoelectronics. Their incorporation into materials for optoelectronic applications is based on their favorable electronic properties, as demonstrated in the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. These materials exhibit promising properties for use in optoelectronic devices (Puttavva Meti et al., 2017).
Potential Pharmaceutical Applications
The structural and functional versatility of pyrazine derivatives extends to potential pharmaceutical applications. For example, the synthesis and in vitro antitumor activity of a novel series of 2-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have shown significant antitumor activity against various cancer cell lines. This highlights the potential of pyrazine derivatives as leads in the design of new antitumor agents (Alba Montoya et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-(2,2-difluoroethoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-1-10-2-6(11-4)12-3-5(8)9/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFHEOICBOUHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2,2-difluoroethoxy)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



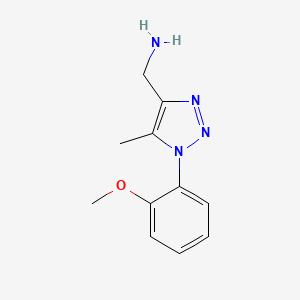
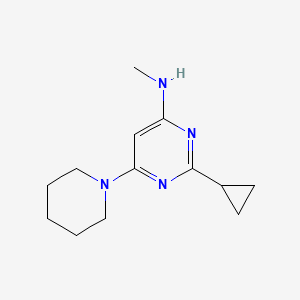




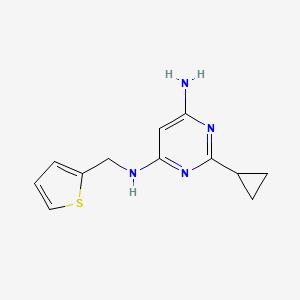
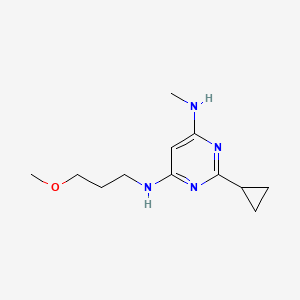
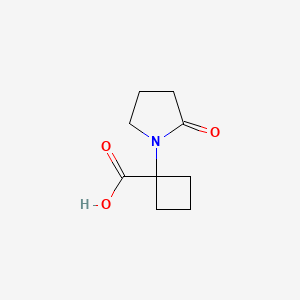
![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)

